molecular formula C10H12N2 B13796688 3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-

3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-

Cat. No.: B13796688
M. Wt: 160.22 g/mol
InChI Key: XRMWMAITLOYQMO-UHFFFAOYSA-N
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Description

3,6-Diazabicyclo[3.1.0]hexane,6-phenyl- is a bicyclic compound that contains two nitrogen atoms within its structure. This compound is part of the diaziridine family, which is known for its unique three-membered ring containing nitrogen atoms. The presence of the phenyl group adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diazabicyclo[3.1.0]hexane,6-phenyl- can be achieved through various methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) or cobalt (II) . The reaction typically starts with the formation of an alpha-diazoacetate intermediate, which undergoes cyclopropanation to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Diazabicyclo[3.1.0]hexane,6-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3,6-Diazabicyclo[3.1.0]hexane,6-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,6-Diazabicyclo[3.1.0]hexane,6-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diazabicyclo[310]hexane,6-phenyl- is unique due to its specific substitution pattern and the presence of the phenyl group

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

6-phenyl-3,6-diazabicyclo[3.1.0]hexane

InChI

InChI=1S/C10H12N2/c1-2-4-8(5-3-1)12-9-6-11-7-10(9)12/h1-5,9-11H,6-7H2

InChI Key

XRMWMAITLOYQMO-UHFFFAOYSA-N

Canonical SMILES

C1C2C(N2C3=CC=CC=C3)CN1

Origin of Product

United States

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